molecular formula C11H11NO3 B11897143 Ethyl 1-oxoisoindoline-5-carboxylate CAS No. 1261788-26-4

Ethyl 1-oxoisoindoline-5-carboxylate

Cat. No.: B11897143
CAS No.: 1261788-26-4
M. Wt: 205.21 g/mol
InChI Key: MHWHNEQJVYCFBK-UHFFFAOYSA-N
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Description

Ethyl 1-oxoisoindoline-5-carboxylate is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the 5-position of the isoindoline ring. Isoindolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-oxoisoindoline-5-carboxylate typically involves the reaction of 2-formylbenzoic acid with an amine and an isocyanide through the Ugi reaction . This multicomponent reaction is efficient and provides a straightforward route to the desired product. The reaction conditions generally include the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using the same Ugi reaction. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-oxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-oxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

Ethyl 1-oxoisoindoline-5-carboxylate can be compared with other isoindolinone derivatives:

    Similar Compounds: Isoindolinone, oxoisoindoline, and other substituted isoindolinones.

    Uniqueness: The presence of the ethyl ester group at the 5-position provides unique chemical properties and biological activities compared to other isoindolinone derivatives. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its therapeutic applications.

Biological Activity

Ethyl 1-oxoisoindoline-5-carboxylate (EIOC) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including antioxidant properties, potential therapeutic applications, and synthesis methods.

EIOC can be synthesized through various methods, including microwave-assisted synthesis and Ugi reactions. The synthesis typically involves the reaction of isoindoline derivatives with carboxylic acids or their derivatives. For example, microwave-assisted techniques have been shown to yield high purity and efficiency in producing isoindolinone derivatives, which are precursors to EIOC .

Case Studies

Case Study 1: Antioxidant Evaluation
In a comparative study, several 3-oxoisoindoline derivatives were synthesized and tested for their antioxidant activity. The results indicated that compounds with electron-donating substituents displayed enhanced scavenging abilities against DPPH radicals compared to those with electron-withdrawing groups. This highlights the importance of structural modifications in enhancing the biological activity of isoindoline derivatives .

Case Study 2: Anti-Tubercular Activity
A library of ethyl isoxazole derivatives was screened for anti-tubercular activity, revealing several candidates with low MIC values against Mtb strains. The most potent compound exhibited an MIC of 0.25 µg/mL against drug-resistant strains, suggesting that similar structural motifs in EIOC could lead to significant anti-tubercular activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of EIOC is crucial for optimizing its biological activity. The presence of specific functional groups significantly influences its pharmacological profile. For instance, modifications at the carboxylate position can enhance antioxidant properties or improve interactions with biological targets involved in inflammation and microbial resistance.

Data Tables

Biological Activity Tested Compound Methodology Results
Antioxidant3-Oxoisoindoline DerivativesDPPH Scavenging AssaySignificant radical scavenging activity observed
Anti-TubercularEthyl Isoxazole DerivativesIn Vitro TestingMIC values as low as 0.25 µg/mL against drug-resistant Mtb
Anti-inflammatoryIsoindoline DerivativesCytokine Inhibition AssayInhibition of TNF-alpha production

Properties

CAS No.

1261788-26-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 1-oxo-2,3-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-12-10(9)13/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

MHWHNEQJVYCFBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC2

Origin of Product

United States

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